

A Comparative Toxicological Profile: 14-Benzoyl-8-O-methyлаconine vs. Aconitine

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methyлаconine

Cat. No.: B10783549

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Aconitine, a potent neurotoxin and cardiotoxin, stands in stark contrast to its derivative, **14-Benzoyl-8-O-methyлаconine**, which exhibits significantly lower toxicity. This guide provides a comparative analysis of the toxicological profiles of these two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This comparative study reveals that the structural modification of aconitine to **14-Benzoyl-8-O-methyлаconine** leads to a substantial reduction in acute toxicity. This is evidenced by the significantly higher lethal dose (LD50) values of **14-Benzoyl-8-O-methyлаconine** across various administration routes in mice.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for both compounds, highlighting the pronounced difference in their lethal doses.

Compound	Animal Model	Route of Administration	LD50 Value
Aconitine	Mouse	Oral	1 mg/kg[1]
Mouse	Intravenous	0.100 mg/kg[1]	
Mouse	Intraperitoneal	0.270 mg/kg[1]	
Mouse	Subcutaneous	0.270 mg/kg[1]	
Rat	Intravenous	0.064 mg/kg[1]	
14-Benzoyl-8-O-methylaconine	Mouse	Oral	810 mg/kg
(as Benzoylmesaconine)	Mouse	Intraperitoneal	240 mg/kg
Mouse	Subcutaneous	230 mg/kg	

Mechanisms of Toxicity

Aconitine's high toxicity is primarily attributed to its potent activation of voltage-gated sodium channels in excitable membranes of tissues like the myocardium, nerves, and muscles.[2] This persistent activation leads to a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias and paralysis.[2]

While specific mechanistic studies on **14-Benzoyl-8-O-methylaconine** are limited, the significant decrease in its toxicity suggests a reduced affinity for or a different mode of interaction with voltage-gated sodium channels. The hydrolysis of the ester groups at the C8 and C14 positions of the aconitine backbone is known to dramatically reduce toxicity.[3] In **14-Benzoyl-8-O-methylaconine**, the presence of a methyl group at the 8-O position and a benzoyl group at the C14 position results in a molecule that is inherently less toxic than the parent aconitine.

Experimental Protocols

The determination of acute toxicity, specifically the LD50 values, typically involves standardized experimental protocols. A general methodology for determining the LD50 in mice via different

routes of administration is outlined below.

Acute Toxicity (LD50) Determination in Mice

1. Animal Model:

- Species: *Mus musculus* (mouse)
- Strain: Specific pathogen-free (e.g., BALB/c, CD-1)
- Age and Weight: Typically 6-8 weeks old, with a specified weight range.
- Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Test Substance Preparation:

- The test compound (aconitine or **14-Benzoyl-8-O-methylaconine**) is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water, or a specific solvent system). The concentration is adjusted to deliver the desired dose in a specific volume.

3. Administration:

- Oral (p.o.): The test substance is administered directly into the stomach using a gavage needle.
- Intravenous (i.v.): The substance is injected into a tail vein.
- Intraperitoneal (i.p.): The substance is injected into the peritoneal cavity.
- Subcutaneous (s.c.): The substance is injected under the skin, usually in the dorsal region.

4. Dose Groups:

- Multiple dose groups are established with a logarithmic progression of doses. A control group receives only the vehicle.

5. Observation:

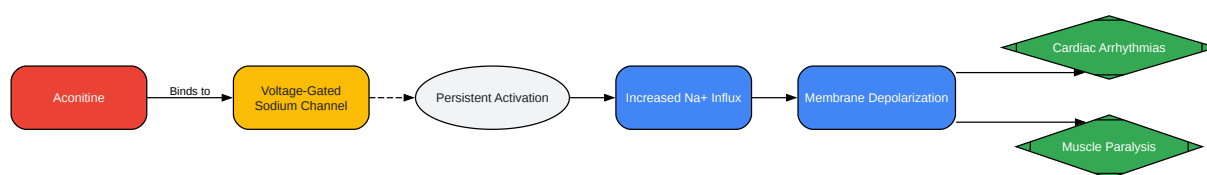
- Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) and then daily for a period of up to 14 days.
- Observed toxic signs may include changes in behavior, breathing, neurological function, and autonomic signs.

6. LD50 Calculation:

- The LD50, the dose that is lethal to 50% of the animals in a group, is calculated using statistical methods such as the probit analysis or the Reed-Muench method.

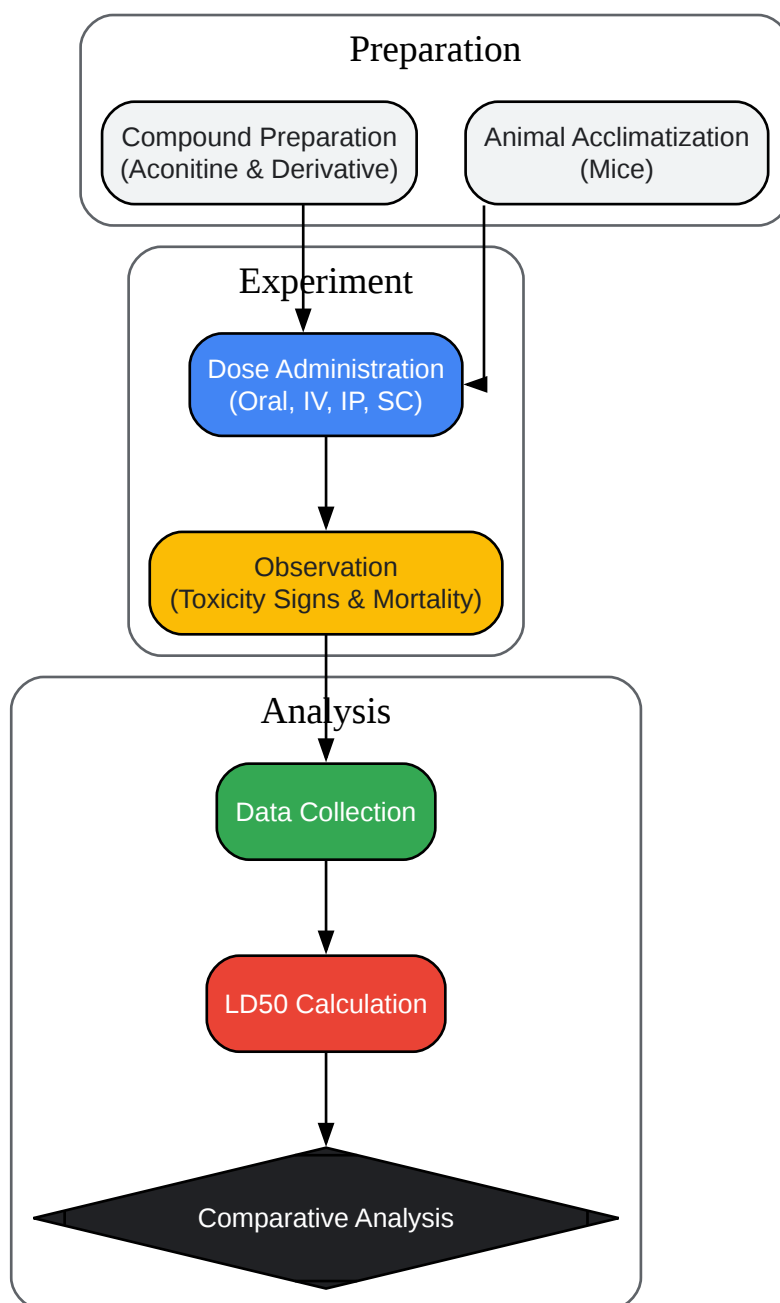
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by aconitine and a typical experimental workflow for comparative toxicity assessment.



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Caption: Aconitine's primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels.



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Caption: Experimental workflow for the comparative acute toxicity assessment of aconitine and its derivative.

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